2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is a complex organic compound that belongs to the class of spiro compounds, characterized by a unique spirocyclic structure where two rings are interconnected through a single atom. The compound is notable for its potential applications in medicinal chemistry and material science due to its structural properties and the presence of nitrogen atoms within its framework.
The compound's molecular formula is CHClN, and it is often synthesized in laboratory settings for research purposes. The synthesis methods and chemical properties of 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride have been documented in various scientific literature and chemical databases, including BenchChem and PubChem.
This compound falls under the category of diazaspiro compounds, which are recognized for their spirocyclic structures containing nitrogen atoms. It is classified as a dihydrochloride salt, indicating that it exists in a hydrochloride form, which can enhance its solubility and stability in various solvents.
The synthesis of 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride typically involves multi-step reactions that may include:
The reaction conditions are critical for achieving high yields and purity. Parameters such as temperature, reaction time, and the molar ratios of reactants must be optimized. Purification techniques like recrystallization or chromatography are typically employed to isolate the desired product.
The molecular structure of 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride features:
The chemical reactivity of 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride can be explored through various reactions:
Understanding these reactions requires knowledge of reaction mechanisms involving nucleophiles and electrophiles, as well as the stability of intermediates formed during these processes.
The mechanism of action for 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures often show activity against certain diseases, suggesting that 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride could be investigated further for potential pharmacological applications.
The physical properties include:
Key chemical properties include:
Relevant data from studies indicate that similar compounds exhibit varying degrees of biological activity based on their structural modifications.
The potential applications of 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride include:
Spirocyclic diazaspiro scaffolds represent a pharmaceutically significant class of nitrogen-containing heterocycles characterized by their unique three-dimensional architecture. The 2,7-diazaspiro[4.4]nonane framework features two orthogonal ring systems connected through a single quaternary spiro carbon atom, creating a rigid bicyclic structure with nitrogen atoms at strategic positions. This configuration imposes significant conformational constraints that profoundly influence receptor binding specificity and metabolic stability compared to planar aromatic systems or flexible aliphatic amines [4]. The dihydrochloride salt form, as exemplified by 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, enhances aqueous solubility through salt formation while maintaining the structural integrity of the heterocyclic core—a critical property for drug bioavailability .
The spirocyclic design minimizes stereochemical complexity while providing vectorally-defined substituent positioning, enabling precise exploration of structure-activity relationships. This structural precision is particularly valuable for targeting central nervous system receptors, where the conformational restriction of diazaspiro compounds allows optimal engagement with orthosteric and allosteric binding sites in neurotransmitter receptors [4] [6]. The 2,7-diazaspiro[4.4]nonane framework has demonstrated exceptional versatility as a molecular platform, serving as:
Table 1: Structural and Pharmacokinetic Properties of Select Diazaspiro[4.4]nonane Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Therapeutic Relevance |
---|---|---|---|---|
2,7-Diazaspiro[4.4]nonane dihydrochloride | C₇H₁₆Cl₂N₂ | 199.12 | Unsubstituted parent compound | Chemical building block |
2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride | C₈H₁₈Cl₂N₂ | 205.15 | N-methylation at one nitrogen | Neuromodulator precursor |
2-Benzyl-2,7-diazaspiro[4.4]nonane | C₁₄H₂₀N₂ | 216.33 | N-benzyl substitution | Intermediate for drug synthesis |
2-Benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride | C₁₅H₂₃Cl₂N₂ | ~302.27 (calculated) | Dual substitution pattern | Targeted therapeutic agent |
The medicinal exploration of diazaspiro compounds originated with early investigations into structurally simplified analogs of natural alkaloids. Initial research focused on unsubstituted diazaspiro[4.4]nonane frameworks as conformationally-restricted diamines, but significant pharmacological breakthroughs emerged with the introduction of targeted N-substituents. Patent literature from the late 2000s documents a pivotal transition from simple analogs to specifically functionalized derivatives designed for receptor selectivity [2] . The US7923559B2 patent established N-aryl diazaspirocyclic compounds as potent modulators of neurotransmitter systems, particularly demonstrating their ability to regulate dopamine release through selective interaction with central nervous system receptors—a mechanism with profound implications for treating neurological disorders [2].
Subsequent innovation focused on optimizing antimicrobial potential through strategic substitution patterns. The discovery that electron-withdrawing substituents on aryl groups enhanced antimycobacterial activity represented a significant advancement in scaffold optimization [4] [6]. This era witnessed the systematic exploration of:
Table 2: Evolution of Diazaspiro[4.4]nonane Scaffolds in Medicinal Chemistry
Development Phase | Time Period | Key Innovations | Therapeutic Applications |
---|---|---|---|
First Generation | 1990s-early 2000s | Unsubstituted and monoalkylated derivatives | Basic pharmacology studies |
Second Generation | Mid 2000s | N-Aryl substitutions (e.g., pyridyl, benzothienyl) | Neurological disorders (Alzheimer's, Parkinson's) |
Third Generation | 2010s | Dual substitution patterns (e.g., benzyl + methyl) | Targeted antimicrobial agents, CNS therapeutics [6] |
Current Innovations | 2020s | Hybrid molecules with complementary pharmacophores | Oncology, metabolic disorders |
The WO2018024602A1 patent (2017) marked a significant advancement by specifically claiming 2,7-diazaspiro[4.4]nonanes with synergistic substitution patterns for treating diverse conditions including cancer, diabetes, and central nervous system disorders [6]. This intellectual property landscape demonstrates the progressive structural refinement of diazaspiro compounds from simple building blocks to sophisticated therapeutic candidates with multi-targeted bioactivity profiles.
The strategic incorporation of benzyl and methyl substituents at the N2 and N7 positions of the diazaspiro[4.4]nonane scaffold creates a complementary pharmacological profile that significantly enhances therapeutic potential. The benzyl group—particularly when incorporated as a 2-benzyl substituent—introduces a hydrophobic pharmacophore that enhances membrane permeability and provides π-electron stacking capability for aromatic interactions in receptor binding domains . This aromatic moiety enables specific binding interactions with tyrosine/tryptophan residues in receptor pockets, a feature critically absent in unsubstituted or aliphatic-substituted analogs.
The N7-methyl group serves multiple biochemical functions:
Synergistically, these substituents create a "molecular tuning" effect where the benzyl group enhances target affinity while the methyl group improves pharmacokinetic properties. The structural database at Synquest Labs documents over seven benzyl-containing diazaspiro analogs (e.g., 2-benzyl-2,7-diazaspiro[4.5]decane, 2-benzyloctahydropyrrolo[3,4-c]pyrrole), but the specific combination with an N-methyl group on the diazaspiro[4.4]nonane framework remains pharmacologically distinctive . This dual substitution strategy effectively balances lipophilicity (log P) and aqueous solubility—parameters critical for in vivo efficacy that are often challenging to optimize concurrently in CNS-targeted therapeutics.
Table 3: Comparative Analysis of Substituent Effects on Diazaspiro[4.4]nonane Derivatives
Substituent Pattern | Representative Compound | Lipophilicity (log P est.) | Key Biological Effects |
---|---|---|---|
Unsubstituted | 2,7-Diazaspiro[4.4]nonane diHCl | -1.2 | Limited membrane permeability |
Mono-methyl | 2-Methyl-2,7-diazaspiro[4.4]nonane | 0.3 | Moderate CNS penetration |
Mono-benzyl | 2-Benzyl-2,7-diazaspiro[4.4]nonane | 1.8 | Enhanced receptor affinity but rapid metabolism |
Benzyl + Methyl | 2-Benzyl-7-methyl-2,7-diazaspiro[4.4]nonane | 1.2 | Balanced affinity/pharmacokinetics profile |
Benzyl + Trifluoroethyl | 2-Benzyl-7-(2,2,2-trifluoroethyl) derivative | 2.1 | Increased receptor selectivity but reduced solubility [6] |
The trifluoroethyl analog included for comparison demonstrates how more lipophilic substituents can adversely impact solubility, highlighting the optimized balance achieved by the methyl group in the subject compound [6]. This specific substitution pattern creates a molecular architecture where the benzyl group provides the steric bulk necessary for receptor interaction while the compact methyl group maintains favorable desolvation energy during target binding—a critical factor for high-affinity molecular interactions in biological systems.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3